Gentamycin A
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Overview
Description
Gentamycin A is a gentamycin.
Scientific Research Applications
Nephrotoxicity and Renal Effects
Gentamicin's impact on kidneys has been extensively researched. It is a leading cause of drug-induced nephrotoxicity, but its nephrotoxicity has been reduced significantly in recent years by adjusting dosage and eliminating known risk factors (Randjelović et al., 2017). Another study highlights the tubular cytotoxicity of gentamicin, including effects ranging from loss of the brush border in epithelial cells to tubular necrosis, due to drug accumulation in epithelial tubular cells (Quirós et al., 2011).
Antibacterial Effects
Gentamicin's antibacterial efficacy, especially in treating Pseudomonas infections, is enhanced when used in a controlled-release formulation with nanoparticles, demonstrating its potential in treating such infections (Abdelghany et al., 2012).
Ribosomal Interactions
The drug operates by flipping a conformational switch on the ribosome, disrupting the reading head used for decoding messenger RNA, as explored through molecular simulations (Vaiana & Sanbonmatsu, 2009).
Biosynthesis and Applications
Gentamicin's biosynthesis, its mode of action, and newer applications, like in gene therapy, have been critically reviewed, indicating its broad-spectrum antibiotic nature and significant clinical relevance (Kumar et al., 2008).
Other Studies
Studies have also been conducted on the effects of gentamicin on blood chemical changes and renal histological alterations in rats, indicating marked renal failure upon exposure (Alarifi et al., 2012), and the exploration of novel bioactivities and potential applications of gentamicin, reflecting its longstanding clinical use and emerging new uses (Jian et al., 2015).
Properties
Molecular Formula |
C18H36N4O10 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3S,4R,5R)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17+,18-/m0/s1 |
InChI Key |
LKKVGKXCMYHKSL-LLZRLKDCSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Synonyms |
gentamicin A gentamicin A1 of gentamicin A gentamicin A2 of gentamicin A gentamicin A3 of gentamicin A gentamicin A4 of gentamicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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